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Compound of Interest

Compound Name: Thalidomide-azetidine-CHO

Cat. No.: B15543777

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Thalidomide-azetidine-CHO is a synthetic, heterobifunctional molecule integral to the

development of Proteolysis Targeting Chimeras (PROTACs). It serves as a crucial building

block, incorporating a thalidomide-based ligand for the E3 ubiquitin ligase Cereblon (CRBN)

and an azetidine-carbaldehyde linker. This linker provides a reactive aldehyde group for

conjugation to a target protein ligand, enabling the formation of a ternary complex (Target

Protein : PROTAC : E3 Ligase) that leads to the ubiquitination and subsequent proteasomal

degradation of the target protein. This guide provides a comprehensive overview of the known

chemical properties and stability of Thalidomide-azetidine-CHO, alongside detailed

experimental protocols and pathway visualizations to support its application in drug discovery

and development.

Chemical Properties
While specific experimental data for Thalidomide-azetidine-CHO is not extensively published

in peer-reviewed literature, its chemical properties can be inferred from supplier safety data
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sheets (SDS) and the known characteristics of its constituent moieties: the thalidomide core

and the azetidine linker.

Property Value Source/Comment

Chemical Name

1-(2-(2,6-Dioxopiperidin-3-

yl)-1,3-dioxoisoindolin-5-

yl)azetidine-3-carbaldehyde

IUPAC Nomenclature

Molecular Formula C₁₇H₁₅N₃O₅[1] From Supplier Data

CAS Number 2416132-70-0[1] From Supplier Data

Molecular Weight 341.32 g/mol Calculated

Appearance Solid[2]
From Supplier SDS. Typically a

white to off-white powder.

Melting Point No data available

Not provided in supplier SDS.

Thalidomide has a melting

point of 269–271 °C.[3]

Boiling Point No data available Not provided in supplier SDS.

Solubility No data available

Not provided in supplier SDS.

Thalidomide itself has low

aqueous solubility. The

azetidine-CHO moiety may

slightly increase polarity.

Storage Temperature -20°C[1]
Recommended by suppliers to

ensure stability.

Stability Profile
The stability of Thalidomide-azetidine-CHO is a critical factor for its storage, handling, and

efficacy in biological assays. While specific stability studies on this molecule are not publicly

available, the stability can be extrapolated from studies on thalidomide and its analogs.

Hydrolytic Stability: The glutarimide and phthalimide rings of the thalidomide core are

susceptible to hydrolysis, particularly at alkaline pH.[4] Studies on thalidomide and its N-alkyl
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analogs have shown half-lives ranging from 25 to 35 hours at 32°C in a pH 6.4 phosphate

buffer.[5] The aldehyde group in Thalidomide-azetidine-CHO is also reactive and can be

prone to oxidation or other transformations, especially in aqueous solutions over time.

Thermal Stability: As a solid, the compound is expected to be relatively stable at its

recommended storage temperature of -20°C. Upon heating, thalidomide is known to

decompose and emit toxic fumes of nitrogen oxides.

Photostability: There is no specific data on the photostability of Thalidomide-azetidine-CHO.

As a general precaution for complex organic molecules, it is advisable to store it protected from

light.

Experimental Protocols
The following are representative experimental protocols for the synthesis and stability

assessment of a thalidomide-based PROTAC linker, analogous to Thalidomide-azetidine-
CHO. These are provided for illustrative purposes and may require optimization for specific

applications.

Protocol 1: Representative Synthesis of a
Functionalized Azetidine Linker for PROTACs
This protocol outlines a general method for the synthesis of functionalized azetidines that can

be adapted for the synthesis of Thalidomide-azetidine-CHO.[6]

Materials:

Appropriately protected starting materials (e.g., N-Boc-azetidine derivative)

Reagents for functional group manipulation (e.g., oxidation, reduction, coupling reagents)

Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF))

Purification materials (e.g., silica gel for column chromatography)

Procedure:
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Starting Material Preparation: Begin with a commercially available or synthesized protected

azetidine derivative.

Functional Group Interconversion: Introduce the desired functionality. For an aldehyde, this

may involve the oxidation of a primary alcohol using a mild oxidizing agent like Dess-Martin

periodinane in DCM.

Deprotection: If necessary, remove any protecting groups under appropriate conditions (e.g.,

trifluoroacetic acid for a Boc group).

Coupling to Thalidomide Moiety: React the functionalized azetidine with a suitable

thalidomide derivative (e.g., 4-fluoro-thalidomide) in the presence of a base such as

diisopropylethylamine (DIPEA) in a polar aprotic solvent like DMF.

Purification: Purify the final product using column chromatography on silica gel to obtain the

desired Thalidomide-azetidine-CHO.

Characterization: Confirm the structure and purity of the synthesized compound using

techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: HPLC-Based Stability Assay for PROTACs
This protocol describes a general method to assess the stability of a PROTAC molecule like

Thalidomide-azetidine-CHO in a buffered solution.[7][8]

Materials:

Thalidomide-azetidine-CHO

Phosphate buffered saline (PBS), pH 7.4

Acetonitrile (ACN)

High-Performance Liquid Chromatography (HPLC) system with a UV detector

C18 reverse-phase HPLC column

Procedure:
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Sample Preparation: Prepare a stock solution of Thalidomide-azetidine-CHO in a suitable

organic solvent (e.g., DMSO). Dilute the stock solution with PBS (pH 7.4) to a final

concentration suitable for HPLC analysis (e.g., 10 µM).

Incubation: Incubate the sample solution at a controlled temperature (e.g., 37°C).

Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of

the sample.

Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile

to precipitate any proteins and halt degradation.

Centrifugation: Centrifuge the quenched samples to pellet any precipitate.

HPLC Analysis: Analyze the supernatant by reverse-phase HPLC. Use a suitable mobile

phase gradient (e.g., a gradient of water and acetonitrile with 0.1% formic acid) to separate

the parent compound from any degradation products.

Data Analysis: Monitor the peak area of the parent compound at each time point. Calculate

the percentage of the compound remaining relative to the initial time point (t=0). The half-life

(t₁/₂) of the compound can be determined by plotting the natural logarithm of the remaining

percentage against time.

Signaling Pathway and Mechanism of Action
Thalidomide-azetidine-CHO functions as the E3 ligase-recruiting component of a PROTAC.

The thalidomide moiety binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3

ubiquitin ligase complex.[9] This binding event, facilitated by the PROTAC, brings a target

protein into close proximity to the E3 ligase machinery, leading to the target's ubiquitination and

subsequent degradation by the proteasome.[10][11]

PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC utilizing a thalidomide-based

ligand to recruit the CRL4-CRBN E3 ubiquitin ligase for target protein degradation.
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Caption: Catalytic cycle of a PROTAC utilizing Thalidomide-azetidine-CHO.

Experimental Workflow for Assessing PROTAC-Mediated
Protein Degradation
The following diagram outlines a typical experimental workflow to confirm the Cereblon-

dependent, proteasome-mediated degradation of a target protein by a PROTAC synthesized

using Thalidomide-azetidine-CHO.
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Caption: Workflow for validating PROTAC-mediated protein degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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